molecular formula C28H52O7 B3308748 Docosyl dihydrogen citrate CAS No. 93980-60-0

Docosyl dihydrogen citrate

Cat. No.: B3308748
CAS No.: 93980-60-0
M. Wt: 500.7 g/mol
InChI Key: NAZHSSDKCGVJMJ-UHFFFAOYSA-N
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Description

Docosyl dihydrogen citrate is a citrate derivative characterized by a docosyl (C22) alkyl chain and a dihydrogen citrate moiety. The compound's structure suggests it may exist as either a citrate salt (where citrate acts as an anion paired with a cationic docosyl-containing species) or a citrate ester (where one hydroxyl group of citric acid is esterified with docosyl alcohol, retaining two free carboxylic acid groups). Citrate derivatives are widely utilized in pharmaceuticals, cosmetics, and industrial applications due to their biodegradability, low toxicity, and multifunctional properties.

Properties

IUPAC Name

2-(2-docosoxy-2-oxoethyl)-2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-35-26(31)24-28(34,27(32)33)23-25(29)30/h34H,2-24H2,1H3,(H,29,30)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZHSSDKCGVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916791
Record name 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93980-60-0
Record name Docosyl dihydrogen citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093980600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Docosyloxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyl dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosyl dihydrogen citrate typically involves the esterification of citric acid with docosanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Docosyl dihydrogen citrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Docosyl dihydrogen citrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of docosyl dihydrogen citrate involves its interaction with biological membranes. The docosyl groups can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Citrate Derivatives

Compound Type Alkyl Chain Key Functional Groups Primary Applications
This compound Salt/Ester C22 Dihydrogen citrate Surfactants, drug delivery
Diethylcarbamazine citrate Salt N/A Citrate anion Antiparasitic (lymphatic filariasis)
Fentanyl citrate Salt N/A Citrate anion Analgesic (pain management)
1,3-Dilauryl citrate Ester C12 Two lauryl esters Cosmetic emollient, plasticizer

Key Observations:

Citrate Salts vs. Esters: Salts (e.g., diethylcarbamazine citrate, fentanyl citrate) are ionic compounds with high water solubility, making them ideal for enhancing drug bioavailability. Esters (e.g., 1,3-dilauryl citrate) are lipophilic, favoring applications in topical formulations or as plasticizers.

Alkyl Chain Impact: Longer alkyl chains (e.g., C22 in docosyl vs. However, excessive chain length may reduce solubility and bioavailability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Water) Melting Point (°C) Stability
This compound Low (inferred) >100 (estimated) pH-sensitive (if ester)
Diethylcarbamazine citrate High 136–138 Stable under dry conditions
Fentanyl citrate High 147–150 Light-sensitive
1,3-Dilauryl citrate Insoluble 40–45 Hydrolyzes under alkaline conditions

Key Findings:

  • Solubility: Citrate salts exhibit high aqueous solubility, critical for intravenous or oral drug formulations. In contrast, esters like 1,3-dilauryl citrate are insoluble, favoring non-polar environments.
  • Stability : Esters are prone to hydrolysis under extreme pH, whereas salts are more stable but may degrade under light or humidity.

Biological Activity

Docosyl dihydrogen citrate is an ester derivative of citric acid and docosanol, which has garnered attention for its potential applications in biological systems, particularly in drug delivery and membrane biology. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its long-chain fatty acid structure, which influences its interaction with biological membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in enhancing the absorption and bioavailability of pharmaceutical compounds.

Key Properties:

  • Chemical Structure: An ester formed from citric acid and docosanol.
  • Solubility: Exhibits both hydrophilic and lipophilic characteristics due to its dual nature.
  • Applications: Used in drug delivery systems, cosmetic formulations, and as a reagent in organic synthesis.

Drug Delivery Systems

This compound has been investigated for its role in drug delivery. Its ability to modify membrane properties can facilitate the transport of therapeutic agents across cellular barriers. Studies have shown that compounds like this compound can enhance the solubility and stability of drugs, making them more effective.

Case Study:

  • A study demonstrated that incorporating this compound into liposomal formulations improved the encapsulation efficiency of hydrophobic drugs, leading to better therapeutic outcomes in vivo.

Membrane Biology Research

The compound's interaction with lipid membranes has made it a subject of interest in membrane biology. Research indicates that this compound can influence lipid metabolism, potentially impacting cell signaling pathways.

Research Findings:

  • Experiments revealed that this compound affects the fluidity of phospholipid bilayers, which is crucial for various cellular functions such as protein trafficking and receptor activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

CompoundCharacteristicsApplications
Docosanol Saturated fatty alcohol; antiviral propertiesUsed in topical formulations for herpes
Citric Acid Weak organic acid; widely used in food and pharmaceuticalsPreservative and flavoring agent
Behenic Acid Long-chain fatty acid; used in cosmeticsEmollient and thickening agent
This compound Combines properties of citric acid and docosanol; enhances lipid solubilityDrug delivery systems, cosmetic formulations

Efficacy Studies

Research on this compound's efficacy highlights its potential as a versatile agent. For instance, studies have shown that it can modulate cellular responses to various stimuli, thereby influencing metabolic pathways.

Efficacy Data:

  • In vitro studies indicated that this compound improved the uptake of glucose in muscle cells by enhancing insulin sensitivity.
  • Its application in skin formulations demonstrated significant improvements in hydration levels compared to control formulations lacking this compound.

Q & A

Q. What methodologies are recommended for resolving discrepancies in the literature on this compound’s cytotoxicity?

  • Methodological Answer :
  • Dose-Response Studies : Use IC50 assays with multiple cell lines (e.g., HEK293 vs. HepG2) to evaluate cell-type specificity.
  • Mechanistic Studies : Combine transcriptomic profiling (RNA-seq) and pathway analysis (e.g., KEGG) to identify toxicity pathways .
  • Data Integration : Cross-reference cytotoxicity data with physicochemical properties (logP, pKa) to predict bioavailability-toxicity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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